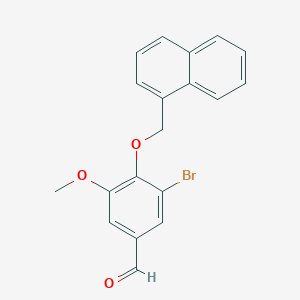

3-Bromo-5-methoxy-4-(naphthalen-1-ylmethoxy)benzaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Bromo-5-methoxy-4-(naphthalen-1-ylmethoxy)benzaldehyde, also known as BMNB, is a chemical compound that belongs to the benzaldehyde family. It is a unique chemical with the molecular formula C19H15BrO3 .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 3-Bromo-4-methoxybenzaldehyde is formed by the solvent-free bromination of 4-methoxybenzaldehyde using 1,3-di-n-butylimidazolium tribromide, as a brominating reagent . Another compound, 3-METHOXY-4-(1-NAPHTHYLMETHOXY)BENZALDEHYDE, can be synthesized from Vanillin and 1-Chloromethyl naphthalene .Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups. The compound contains a bromine atom, two methoxy groups, and a naphthalen-1-ylmethoxy group attached to a benzaldehyde core .Aplicaciones Científicas De Investigación

Modular Synthesis of Polycyclic Aromatic Hydrocarbons

A study demonstrated the use of palladium-catalyzed cross-coupling reactions for synthesizing various polycyclic aromatic hydrocarbons, including derivatives similar to the compound of interest. This approach highlights the modular and versatile synthesis of complex aromatic structures for potential applications in organic electronics or pharmacology (Thomson et al., 2015).

Electronic Coupling in Mixed-Valence Systems

Research on mixed-valence systems involving organic compounds similar to 3-Bromo-5-methoxy-4-(naphthalen-1-ylmethoxy)benzaldehyde revealed insights into electronic interactions. This work contributes to the understanding of electronic communication in organic materials, which is critical for the development of molecular electronics and sensors (Lambert et al., 2005).

Synthesis of N-Aryl Hydrazones and Their Derivatives

A study explored the synthesis of N-aryl hydrazones and their thiazolidinone derivatives from compounds including 2-bromo-5-methoxy benzohydrazide, which shares structural similarities with the compound . These derivatives have been evaluated for their biological activities, suggesting potential applications in medicinal chemistry (Nandagokula et al., 2012).

Synthetic Process Improvement

Another research focused on improving the synthetic process of related compounds, demonstrating methodologies that could be applicable for the efficient synthesis of complex molecules like 3-Bromo-5-methoxy-4-(naphthalen-1-ylmethoxy)benzaldehyde. This study underscores the importance of optimization in chemical synthesis for enhancing yield and reducing environmental impact (Feng, 2002).

Synthesis and Characterization of Bioactive Molecules

Investigations into the synthesis and characterization of novel compounds containing lawsone, using halo-reagents, shed light on the diverse synthetic routes and potential bioactive applications of molecules structurally related to the compound of interest. These studies provide insights into the development of new therapeutic agents and diagnostic tools (Hassanien et al., 2022).

Propiedades

IUPAC Name |

3-bromo-5-methoxy-4-(naphthalen-1-ylmethoxy)benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15BrO3/c1-22-18-10-13(11-21)9-17(20)19(18)23-12-15-7-4-6-14-5-2-3-8-16(14)15/h2-11H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAKOFVBLVKSVAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)C=O)Br)OCC2=CC=CC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15BrO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3,4-Dimethoxyphenyl)-2-((2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)ethanone](/img/structure/B2955086.png)

![ethyl 3-[(4-chlorobenzoyl)amino]-2-oxo-6-phenyl-2H-pyran-5-carboxylate](/img/structure/B2955092.png)

![2-Chloro-1-[(2R,3R)-3-[2-hydroxyethyl(methyl)amino]-2-methylpyrrolidin-1-yl]ethanone](/img/structure/B2955093.png)

![1-[(Z)-2-(1H-1,2,3-Benzotriazol-1-yl)-1-chloroethenyl]-1H-1,2,3-benzotriazole](/img/structure/B2955094.png)

![4-(4-methoxybenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one](/img/structure/B2955096.png)

![4-[4-(4-Methoxyphenyl)pyrimidin-2-yl]-N-[3-[methyl(prop-2-ynyl)amino]propyl]piperidine-1-carboxamide](/img/structure/B2955098.png)

![1-{4-[(2-Chloro-1,3-thiazol-5-yl)methyl]piperazin-1-yl}ethan-1-one](/img/structure/B2955099.png)

![6-(2-Methoxyphenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2955102.png)